CORONYLOVALENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CORONYLOVALENE is a polycyclic aromatic hydrocarbon that has garnered interest due to its unique structure and properties. It is composed of multiple fused benzene rings, making it a highly stable and aromatic compound. This stability and aromaticity make this compound a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CORONYLOVALENE typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the pyrolysis of suitable organic precursors, which leads to the formation of the polycyclic structure. The reaction conditions often require temperatures above 500°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance the yield and efficiency of the synthesis. Catalysts such as transition metals can be employed to lower the activation energy required for the cyclization reaction, making the process more feasible on a larger scale.
Chemical Reactions Analysis
Types of Reactions: CORONYLOVALENE undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
CORONYLOVALENE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study aromaticity and stability in polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Its derivatives are being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: this compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of CORONYLOVALENE involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as organic electronics and catalysis. The pathways involved often include the stabilization of reactive intermediates and the facilitation of electron transfer processes.
Comparison with Similar Compounds
Coronene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.
Pyrene: A smaller polycyclic aromatic hydrocarbon with four fused benzene rings.
Benzo[a]pyrene: Known for its carcinogenic properties, it has a structure similar to CORONYLOVALENE but with different functional groups.
Uniqueness: this compound is unique due to its larger number of fused benzene rings, which confer higher stability and aromaticity compared to smaller polycyclic aromatic hydrocarbons. This makes it particularly valuable in applications requiring high thermal stability and electronic properties.
Properties
InChI |
InChI=1S/C56H78/c1-3-24-9-14-31-20-35-36-21-32-15-10-27-8-13-30-19-29-12-7-26-5-6-28-17-18-34-49(52(36)55-48(32)42(27)45(30)54-44(29)41(26)43(28)51(34)56(54)55)37-22-33-16-11-25-4-2-23(1)38-39(24)46(31)53(50(35)37)47(33)40(25)38/h23-56H,1-22H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMROIXRUBJZLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3CC4C5CC6CCC7CCC8CC9CCC%10CCC%11CCC%12C(C5C5C6C7C8C6C9C%10C%11C%12C65)C5C4C4C3C2C2C1CCC1C2C4C(C5)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721630 |
Source
|
Record name | PUBCHEM_57348396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143066-75-5 |
Source
|
Record name | PUBCHEM_57348396 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.